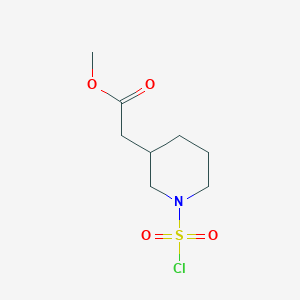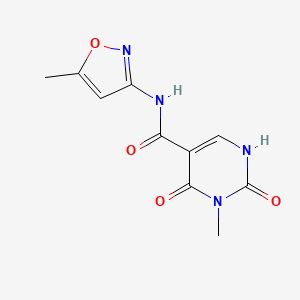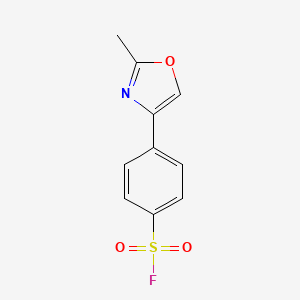![molecular formula C10H14N2O2 B2916885 4-[Methyl(pyridin-2-yl)amino]oxolan-3-ol CAS No. 2145926-41-4](/img/structure/B2916885.png)
4-[Methyl(pyridin-2-yl)amino]oxolan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[Methyl(pyridin-2-yl)amino]oxolan-3-ol is a chemical compound that belongs to the class of heterocyclic compounds. It is also known as 4-(2-pyridylmethylamino)-3-buten-1-ol or MPB-PEA. This compound has gained attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Oncology: Targeted Cancer Therapies
The compound’s ability to interact with various tyrosine kinases makes it a potential candidate for targeted cancer therapies. It has been shown to inhibit the activity of these enzymes, which are crucial in the signaling pathways that lead to cell proliferation and survival in cancer cells. This could be particularly beneficial in the treatment of chronic myelogenic leukemia, where specific inhibition of the Bcr-Abl tyrosine kinase by similar compounds has been a successful therapeutic strategy .
Neurology: Neuroprotective Agents
Due to its structural similarity to pyridopyrimidine derivatives, this compound may exhibit neuroprotective properties. Pyridopyrimidine derivatives have been studied for their potential to protect neuronal cells against various types of damage, including oxidative stress and apoptosis, which are common pathways leading to neurodegenerative diseases .
Immunology: Anti-Inflammatory Agents
The compound’s molecular framework suggests that it could modulate immune responses. Pyridopyrimidine derivatives have been explored for their anti-inflammatory effects, which could be harnessed to treat conditions like rheumatoid arthritis. The modulation of key inflammatory pathways could lead to the development of new anti-inflammatory medications .
Gastroenterology: Gastroprotective Effects
Compounds with a similar structure have shown gastroprotective effects, which could be beneficial in treating conditions like peptic ulcers. By enhancing mucosal defense mechanisms and reducing gastric acid secretion, such compounds could help in managing gastrointestinal disorders.
Each of these applications represents a unique field where “4-[Methyl(pyridin-2-yl)amino]oxolan-3-ol” could have significant therapeutic potential. Ongoing research and clinical trials will further elucidate the compound’s efficacy and safety profile in these areas. The information provided is based on the structural and functional similarities to other compounds within the same chemical family, as well as current scientific literature .
Mechanism of Action
Mode of Action
It is known that similar compounds interact with their targets through hydrogen bonding, hydrophobic interactions, and π-π stacking .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-[Methyl(pyridin-2-yl)amino]oxolan-3-ol are currently unknown. These properties are crucial for understanding the bioavailability of the compound .
Result of Action
properties
IUPAC Name |
4-[methyl(pyridin-2-yl)amino]oxolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-12(8-6-14-7-9(8)13)10-4-2-3-5-11-10/h2-5,8-9,13H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZMVUMROWZWGTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1COCC1O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[Methyl(pyridin-2-yl)amino]oxolan-3-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-cyclohexyl-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2916805.png)
![2-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}acetyl)-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B2916808.png)
![2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N,N-bis(2-methyl propyl)acetamide](/img/structure/B2916809.png)



![Ethyl (Z)-2-cyano-3-[4-(2,5-dioxopyrrol-1-yl)phenyl]prop-2-enoate](/img/structure/B2916815.png)



![3-(4-chlorophenyl)-1-[(3-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2916822.png)


![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2916825.png)